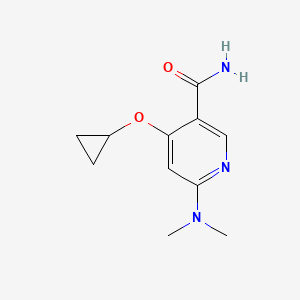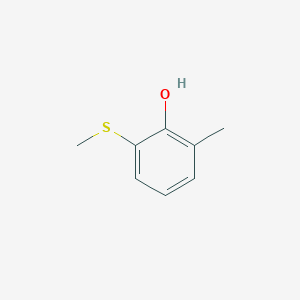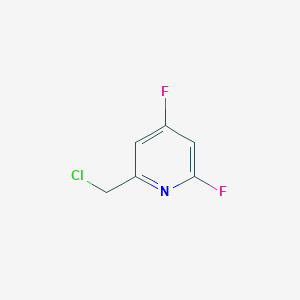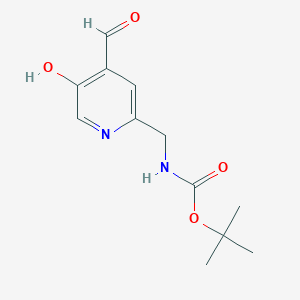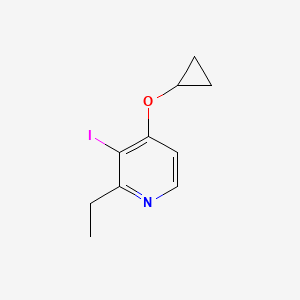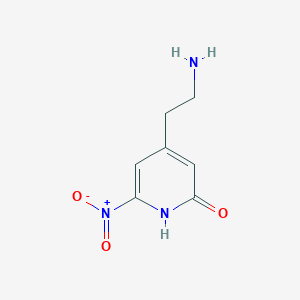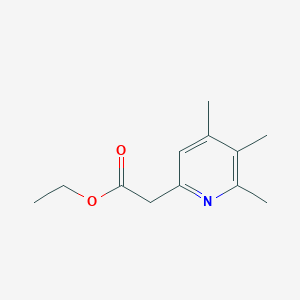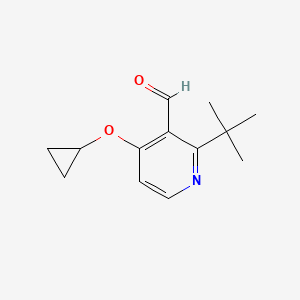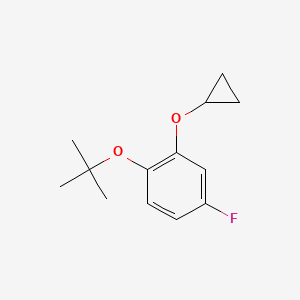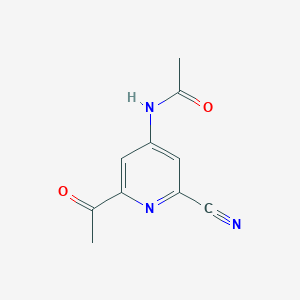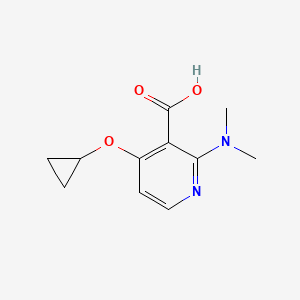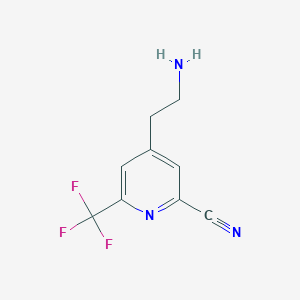
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group, a trifluoromethyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Addition of the Aminoethyl Group: The aminoethyl group can be added via nucleophilic substitution reactions using ethylenediamine or similar compounds.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)pyridine-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its reactivity and applications.
Uniqueness
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H8F3N3 |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-4-6(1-2-13)3-7(5-14)15-8/h3-4H,1-2,13H2 |
InChIキー |
JGXJCMKJVTZWQS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C(F)(F)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


